4-Formyl-1-methyl-1H-pyrazole-5-carboxamide

Organic Synthesis Medicinal Chemistry Process Chemistry

4-Formyl-1-methyl-1H-pyrazole-5-carboxamide (CAS 84999-36-0) is a heterocyclic building block featuring a pyrazole core with a 4-formyl substituent, a 1-methyl group, and a 5-carboxamide moiety. The compound has a molecular formula of C₆H₇N₃O₂, a molecular weight of 153.14 g·mol⁻¹, and calculated density of 1.438 g·cm⁻³.

Molecular Formula C6H7N3O2
Molecular Weight 153.14 g/mol
Cat. No. B12867095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Formyl-1-methyl-1H-pyrazole-5-carboxamide
Molecular FormulaC6H7N3O2
Molecular Weight153.14 g/mol
Structural Identifiers
SMILESCN1C(=C(C=N1)C=O)C(=O)N
InChIInChI=1S/C6H7N3O2/c1-9-5(6(7)11)4(3-10)2-8-9/h2-3H,1H3,(H2,7,11)
InChIKeyCREUFPMCGOTRFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Formyl-1-methyl-1H-pyrazole-5-carboxamide – Technical Baseline for Procurement & Selection


4-Formyl-1-methyl-1H-pyrazole-5-carboxamide (CAS 84999-36-0) is a heterocyclic building block featuring a pyrazole core with a 4-formyl substituent, a 1-methyl group, and a 5-carboxamide moiety . The compound has a molecular formula of C₆H₇N₃O₂, a molecular weight of 153.14 g·mol⁻¹, and calculated density of 1.438 g·cm⁻³ . Its dual functional groups (aldehyde and primary amide) make it a versatile intermediate for constructing pharmacologically relevant heterocyclic scaffolds, as reviewed for the broader class of 4-formylpyrazoles [1].

Why Generic Pyrazole Intermediates Cannot Replace 4-Formyl-1-methyl-1H-pyrazole-5-carboxamide in Regioselective Synthesis


This compound is frequently confused with its regioisomer, 4-formyl-1-methyl-1H-pyrazole-3-carboxamide, or with des-methyl analogs. However, substitution at the pyrazole N1 position with a methyl group locks the tautomeric equilibrium and directs subsequent functionalization. In the absence of N1 substitution, the pyrazole NH can participate in undesired side reactions, lowering yields and complicating purification [1]. Furthermore, the 5-carboxamide (vs. 3-carboxamide) regioisomer presents a distinct hydrogen-bonding pattern that is critical for downstream biological target engagement, as demonstrated in structure-activity relationship (SAR) studies of pyrazole carboxamide kinase inhibitors where the carboxamide position substantially altered potency [2]. Therefore, direct substitution with unsubstituted or regioisomeric pyrazole carboxamides is not chemically equivalent.

Quantitative Differentiation Evidence for 4-Formyl-1-methyl-1H-pyrazole-5-carboxamide vs. Closest Analogs


Regiochemical Purity: N1-Methyl Locking Eliminates Tautomeric Byproduct Formation

The N1-methyl group of 4-formyl-1-methyl-1H-pyrazole-5-carboxamide prevents annular tautomerism that plagues unsubstituted pyrazole-5-carboxamides. In the des-methyl analog (4-formyl-1H-pyrazole-5-carboxamide), the NH proton rapidly exchanges between N1 and N2, generating a mixture of tautomers that can diverge in subsequent reactions. N-Methylation locks the ring into a single tautomeric form, as confirmed by ¹H-NMR: the N–CH₃ singlet appears at δ ~3.8–4.0 ppm with no NH signal in the aromatic region . This results in a single product from Vilsmeier-Haack formylation, whereas the des-methyl analog typically yields a mixture of 3- and 5-formyl regioisomers requiring chromatographic separation, with reported isolated yields dropping from >75% (N-methyl) to <50% (NH) [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Carboxamide Regioisomerism: 5-Carboxamide vs. 3-Carboxamide Impact on Kinase Inhibition

In a series of pyrazole carboxamides evaluated as protein kinase CK2 inhibitors, the position of the carboxamide group on the pyrazole ring dramatically influenced potency. The 5-carboxamide regioisomer (analogous to the target compound's substitution pattern) showed IC₅₀ values in the low micromolar range against CK2, whereas the corresponding 3-carboxamide regioisomer was >10-fold less potent in the same assay [1]. Although the target compound itself was not the exact molecule tested, the SAR trend established that the 5-carboxamide orientation is critical for hydrogen-bond interactions with the kinase hinge region, as supported by docking studies [1].

Kinase Inhibition Medicinal Chemistry SAR

Aldehyde Reactivity: 4-Formyl Group Enables Divergent Heterocycle Synthesis Not Accessible from 4-H or 4-Carboxy Analogs

The 4-formyl group on the target compound serves as a reactive handle for condensation reactions that are impossible with the 4-unsubstituted pyrazole or the 4-carboxylic acid analog. In a review of 4-formylpyrazole chemistry, the formyl group was shown to undergo Schiff base formation with amines (yields typically 70–90%), Knoevenagel condensation with active methylene compounds, and cyclocondensation with hydrazines to form pyrazolopyrazoles [1]. By contrast, the 4-carboxy analog (4-carboxy-1-methyl-1H-pyrazole-5-carboxamide) requires pre-activation (e.g., acid chloride formation) for amide coupling, adding a synthetic step and reducing overall atom economy [1].

Heterocyclic Chemistry Library Synthesis Medicinal Chemistry

High-Impact Application Scenarios for 4-Formyl-1-methyl-1H-pyrazole-5-carboxamide


Regioselective Synthesis of Kinase-Focused Compound Libraries

The N1-methyl group ensures a single tautomeric species, while the 5-carboxamide provides the correct hydrogen-bonding vector for kinase hinge binding. The 4-formyl group serves as a diversification point for generating Schiff base or cyclized analogs. This combination makes the compound a preferred starting material for synthesizing focused kinase inhibitor libraries, avoiding the potency losses (>10-fold) observed with 3-carboxamide regioisomers [1].

One-Step Conjugation to Amine-Containing Payloads for PROTAC or ADC Linker Chemistry

The 4-formyl group undergoes direct Schiff base formation with primary amines at room temperature, enabling rapid conjugation to amine-functionalized payloads or linkers without pre-activation. Compared to 4-carboxy analogs that require two-step activation-coupling sequences with lower overall yields (50–70% vs. 70–90%), this aldehyde handle accelerates PROTAC and antibody-drug conjugate (ADC) linker development cycles [1].

Building Block for Antimicrobial Pyrazole Hybrids

4-Formylpyrazoles have been employed to construct pyrazolyl-thiadiazepines, pyrazolyl-oxadiazolines, and other fused heterocycles that exhibit antimicrobial activity [1]. The target compound's dual aldehyde-amide functionality enables annulation strategies that are inaccessible from simpler pyrazole carboxaldehydes lacking the carboxamide group, providing access to structurally novel antimicrobial chemotypes [1].

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